molecular formula C15H8ClF4N5 B14896691 6-chloro-N,N'-bis(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine

6-chloro-N,N'-bis(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14896691
M. Wt: 369.70 g/mol
InChI Key: JLEZUJJMSQYMLS-UHFFFAOYSA-N
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Description

6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 2,4-difluoroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amino groups of the difluoroaniline. The reaction is usually conducted at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and other by-products.

Common Reagents and Conditions

    Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while hydrolysis can produce amines and other derivatives.

Scientific Research Applications

6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The presence of difluorophenyl groups enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine: A simpler triazine derivative without the chlorine and difluorophenyl groups.

    2,4-Difluoroaniline: A precursor used in the synthesis of the compound.

    Cyanuric Chloride: Another triazine derivative used as a starting material in the synthesis.

Uniqueness

6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both chlorine and difluorophenyl groups, which confer distinct chemical properties and enhance its potential applications in various fields. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical and medicinal research.

Properties

Molecular Formula

C15H8ClF4N5

Molecular Weight

369.70 g/mol

IUPAC Name

6-chloro-2-N,4-N-bis(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H8ClF4N5/c16-13-23-14(21-11-3-1-7(17)5-9(11)19)25-15(24-13)22-12-4-2-8(18)6-10(12)20/h1-6H,(H2,21,22,23,24,25)

InChI Key

JLEZUJJMSQYMLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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